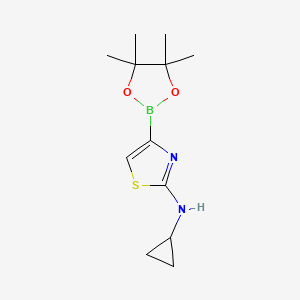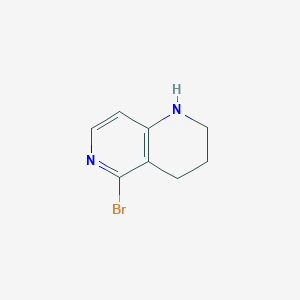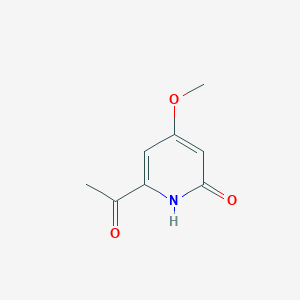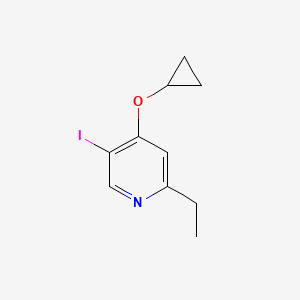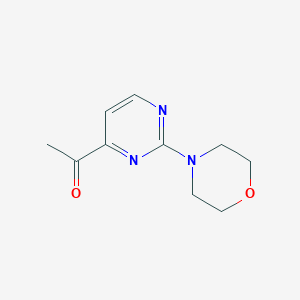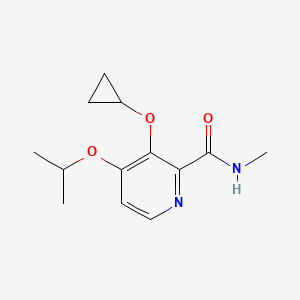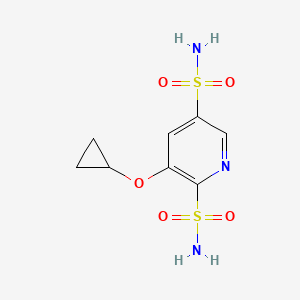
3-Cyclopropoxypyridine-2,5-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxypyridine-2,5-disulfonamide is a chemical compound with the molecular formula C8H11N3O5S2 and a molecular weight of 293.32 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with two sulfonamide groups at the 2 and 5 positions. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Cyclopropoxypyridine-2,5-disulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Cyclopropoxylation: Introduction of the cyclopropoxy group to the pyridine ring.
Sulfonamidation: Introduction of sulfonamide groups at the 2 and 5 positions of the pyridine ring.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Analyse Des Réactions Chimiques
3-Cyclopropoxypyridine-2,5-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Cyclopropoxypyridine-2,5-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxypyridine-2,5-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups are known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anticancer activity .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxypyridine-2,5-disulfonamide can be compared with other similar compounds, such as:
3-Cyclopropoxypyridine-2,4-disulfonamide: Similar structure but with sulfonamide groups at the 2 and 4 positions.
5-Cyclopropoxypyridine-2,3-disulfonamide: Sulfonamide groups at the 2 and 3 positions.
N1,N3-di(pyridin-2-yl)benzene-1,3-disulfonamide: Contains pyridine rings attached to a benzene ring with sulfonamide groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues .
Propriétés
Formule moléculaire |
C8H11N3O5S2 |
|---|---|
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
3-cyclopropyloxypyridine-2,5-disulfonamide |
InChI |
InChI=1S/C8H11N3O5S2/c9-17(12,13)6-3-7(16-5-1-2-5)8(11-4-6)18(10,14)15/h3-5H,1-2H2,(H2,9,12,13)(H2,10,14,15) |
Clé InChI |
AMOULSDBUVQRFN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(N=CC(=C2)S(=O)(=O)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


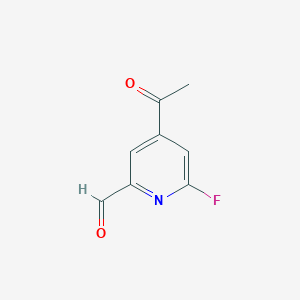

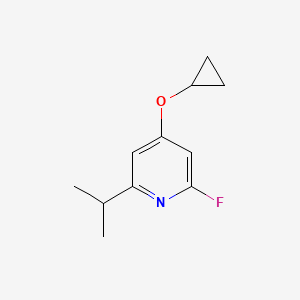



![3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine](/img/structure/B14845868.png)
